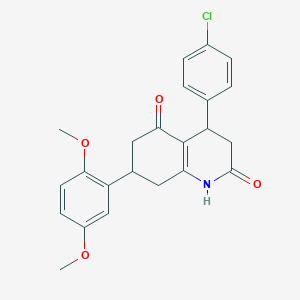

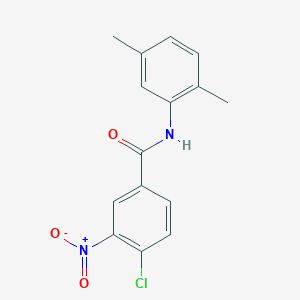

4-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related quinoline derivatives involves multistep chemical reactions, often starting from specific phenyl compounds and undergoing cyclization, substitution, and functional group modifications. For instance, one study detailed the synthesis of quinoline derivatives through acetic acid-mediated multicomponent synthesis, showcasing the molecule's complex synthetic route and the versatility of the starting materials used in its creation (Patel et al., 2022).

Molecular Structure Analysis

Detailed analyses of similar molecules have been conducted using techniques like Density Functional Theory (DFT) and X-ray diffraction, revealing insights into their optimized molecular structures, electronic configurations, and intermolecular interactions. These studies often focus on the electronic distribution, molecular orbitals, and the potential for hydrogen bonding within the structure, providing a comprehensive understanding of the molecule's three-dimensional conformation and stability (Nuha Wazzan et al., 2016).

Chemical Reactions and Properties

Research into similar compounds has explored their reactivity, including their ability to undergo various chemical reactions such as phosphorylation, which is crucial for the synthesis of oligoribonucleotides. Such studies not only reveal the chemical versatility of these molecules but also their potential utility in broader chemical synthesis applications (TakakuHiroshi et al., 1981).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as their crystal structure and morphological characteristics, are often determined through crystallographic studies. These studies can reveal the presence of specific motifs and interactions within the crystal lattice, including π-π stacking and hydrogen bonding, which significantly influence the material's physical properties and stability (M. D. de Souza et al., 2015).

Chemical Properties Analysis

Investigations into the chemical properties of quinoline derivatives frequently employ spectroscopic methods to elucidate their electronic structures and reactive sites. This includes examining their UV-Vis absorption spectra, fluorescence emission, and NMR spectroscopic data to understand the electronic transitions, molecular orbitals, and overall chemical reactivity of these compounds (Wang et al., 2009).

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

Research into the molecular structure and spectroscopic characterization of related quinolinedione compounds has been conducted through density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations. These studies have focused on understanding the molecular geometry, electronic structure, and vibrational properties, aiming to correlate these characteristics with potential biological activity or material properties. The analyses include Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy, offering deep insights into the compounds' molecular dynamics and interactions (Wazzan, Al-Qurashi, & Faidallah, 2016).

Crystallographic Studies

Crystallographic studies have been pivotal in elucidating the structural features of quinolinedione derivatives, providing a foundation for understanding their chemical reactivity and potential applications. The analysis of crystal structures helps in identifying the molecular conformations, intermolecular interactions, and packing motifs, which are crucial for the design of materials with desired physical or chemical properties. These studies often explore the significance of π-π interactions and hydrogen bonding in stabilizing the crystal structures of these compounds, which could have implications for their use in material science or pharmaceuticals (de Souza et al., 2015).

Optical Properties and Applications

The investigation of optical properties, including photovoltaic characteristics, of quinolinedione derivatives has opened new avenues for their application in organic electronics. Studies focusing on the absorption, emission, and charge transport properties of these compounds contribute to the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and other optoelectronic devices. The understanding of their electronic transitions and energy band diagrams is essential for tailoring materials that meet specific requirements for electronic applications (Zeyada, El-Nahass, & El-Shabaan, 2016).

Biological Applications

While the focus is on excluding drug usage and side effects, it's worth noting that the structural analysis and understanding of quinolinedione derivatives' molecular interactions have implications for their potential biological applications. These include exploring their cytotoxic activities against various cancer cell lines and understanding their interaction with biological macromolecules, which is crucial for the design of new therapeutic agents. Structural and in silico studies provide valuable insights into the compounds' mechanisms of action at the molecular level, facilitating the identification of promising candidates for further drug development (Kadela-Tomanek et al., 2018).

properties

IUPAC Name |

4-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClNO4/c1-28-16-7-8-21(29-2)17(11-16)14-9-19-23(20(26)10-14)18(12-22(27)25-19)13-3-5-15(24)6-4-13/h3-8,11,14,18H,9-10,12H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZGZHMISJGVJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2CC3=C(C(CC(=O)N3)C4=CC=C(C=C4)Cl)C(=O)C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-1H-tetrazole](/img/structure/B5578881.png)

![4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5578884.png)

![9-[2-(methylthio)pyrimidin-4-yl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5578888.png)

![2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5578903.png)

![1-{3-[(2-amino-4,6-dihydroxy-5-pyrimidinyl)methyl]-4-ethoxyphenyl}ethanone](/img/structure/B5578927.png)

![(3S*,4S*)-1-[3-(dimethylamino)-1,2,4-thiadiazol-5-yl]-4-methylpiperidine-3,4-diol](/img/structure/B5578948.png)

![N-(3-chloro-4-methoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5578952.png)

![N-{(3S*,4R*)-1-[3-(1H-benzimidazol-2-yl)propanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5578970.png)